2,3-Dibromo-6-fluorobenzenesulfonyl chloride
Overview
Description
2,3-Dibromo-6-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 6, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-6-fluorobenzenesulfonyl chloride can be synthesized through a multi-step process involving the bromination and fluorination of benzenesulfonyl chloride. The typical synthetic route involves:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated and brominated benzene derivative with chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc (Zn) in acetic acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane)
Reduction: Reducing agents (zinc, catalytic hydrogenation), solvent (acetic acid, ethanol)
Oxidation: Oxidizing agents (hydrogen peroxide, peracids), solvent (water, acetonitrile)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfonyl Fluorides: Formed by oxidation
Scientific Research Applications
2,3-Dibromo-6-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzenesulfonyl chloride
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 4-Bromo-2-fluorobenzenesulfonyl chloride
Uniqueness
2,3-Dibromo-6-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
2,3-dibromo-6-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYFIKNHQFPSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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